Lysinoalanine is classified as an unnatural amino acid, which means it does not occur naturally in proteins synthesized by ribosomes. Instead, it can be produced under specific conditions, notably during the thermal processing of food or through chemical synthesis. The formation of lysinoalanine has been documented in various protein-rich foods subjected to high temperatures or alkaline conditions, such as during the cooking or processing of milk and soy products .
The synthesis of lysinoalanine can occur via several methods, primarily involving the reaction of cysteine or serine derivatives under alkaline conditions. The following are key methods for synthesizing lysinoalanine:
Lysinoalanine is characterized by its unique molecular structure, which includes an amino group (-NH2), a carboxyl group (-COOH), and a side chain similar to that of lysine but with a distinct linkage to dehydroalanine.
Analytical techniques such as nuclear magnetic resonance spectroscopy have been employed to characterize the diastereomers of lysinoalanine, revealing differences in their structural configurations and potential biological activities .
Lysinoalanine participates in various chemical reactions that are significant in both biological systems and food chemistry:
The mechanism by which lysinoalanine exerts its effects involves several steps:
This mechanism highlights how environmental factors such as pH and temperature can influence the formation and stability of lysinoalanine in proteins.
Lysinoalanine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its role in both biological systems and processed foods .
Lysinoalanine has several applications across various fields:
Lysinoalanine (LAL) was first identified in the 1960s as an unusual amino acid derivative in alkali-treated proteins. The compound—specifically the (S,S)-stereoisomer—forms when food proteins undergo alkaline processing, such as during the production of textured vegetable proteins, dairy ultrafiltration, or cereal processing. Initial research characterized LAL as a crosslinked amino acid resulting from the reaction between dehydroalanine (derived from serine or cysteine residues) and the ε-amino group of lysine [1] [6]. Early studies noted its presence in commercial caseinates and evaporated milk, with concentrations reaching 6,900 mg/kg protein in sodium caseinate [1]. The discovery prompted investigations into its nutritional consequences, particularly after studies revealed that LAL induced nephrocytomegaly (kidney cell enlargement) in rats—though notably not in monkeys, hamsters, or rabbits [1] [2].
Table 1: Key Milestones in Lysinoalanine Research
Year | Discovery | Reference |
---|---|---|
1960s | Initial identification in alkali-treated casein | [1] |
1977 | First detection in commercial foods (egg, meat, dairy) | [1] |
1999 | Elucidation of formation mechanism | [6] |
2023 | Diagnostic ion identification for MS detection | [3] |
LAL exemplifies the delicate balance between food processing benefits and unintended chemical consequences. Alkaline treatments enhance protein solubility, texture, and functionality but trigger covalent crosslinking that:
Current research aims to resolve three critical gaps:
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